molecular formula C11H11NO3 B13938098 methyl 7-amino-2H-chromene-3-carboxylate

methyl 7-amino-2H-chromene-3-carboxylate

Cat. No.: B13938098
M. Wt: 205.21 g/mol
InChI Key: UTXLRYMJXIOHKJ-UHFFFAOYSA-N
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Description

Methyl 7-amino-2H-1-benzopyran-3-carboxylate is a heterocyclic compound that belongs to the benzopyran family Benzopyrans are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-amino-2H-1-benzopyran-3-carboxylate typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with methylating agents. One common method includes the use of methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-2H-1-benzopyran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-amino-2H-1-benzopyran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-amino-2H-1-benzopyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-amino-4-methyl-2H-chromen-2-one
  • Methyl 2-aminopyridine-3-carboxylate
  • Ethyl coumarin-3-carboxylate

Uniqueness

Methyl 7-amino-2H-1-benzopyran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group and amino functionality allow for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 7-amino-2H-chromene-3-carboxylate

InChI

InChI=1S/C11H11NO3/c1-14-11(13)8-4-7-2-3-9(12)5-10(7)15-6-8/h2-5H,6,12H2,1H3

InChI Key

UTXLRYMJXIOHKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C(C=C2)N)OC1

Origin of Product

United States

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